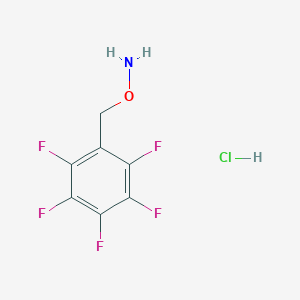

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

Description

Chemical Structure and Synthesis: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) is a derivatizing agent synthesized via the reaction of 2,3,4,5,6-pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and treatment with hydrogen chloride . Its molecular formula is C₇H₅ClF₅NO (MW: 249.57 g/mol), and it forms crystalline powder with a melting point of 212–218°C .

Mechanism and Applications:

PFBHA·HCl reacts with carbonyl groups (aldehydes, ketones) to form stable oxime derivatives, enhancing volatility and detectability in gas chromatography (GC) and sensitivity in electron-capture detection (ECD) or mass spectrometry (MS) . Key applications include:

- Environmental Analysis: Detection of atmospheric carbonyls (e.g., acrolein, glyoxal) in cloud water and air samples with detection limits as low as 0.01–0.17 µmol/L .

- Biological Matrices: Derivatization of keto steroids, prostaglandins, and volatile organic compounds (VOCs) in blood, urine, and tissue .

- Food and Beverage Testing: Quantification of aldehydes in beer and wine using headspace solid-phase microextraction (HS-SPME) .

Properties

IUPAC Name |

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMVKNXIMUCYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206708 | |

| Record name | Florox reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57981-02-9 | |

| Record name | o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57981-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florox reagent | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057981029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57981-02-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Florox reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86A2EGW58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Scheme

-

Alkylation :

-

Hydrazinolysis :

-

Acidification :

Laboratory-Scale Synthesis

Step 1: Alkylation of N-Hydroxyphthalimide

Reagents :

-

2,3,4,5,6-Pentafluorobenzyl bromide

-

N-Hydroxyphthalimide

-

Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or sodium hydride

Conditions :

-

Temperature: 25–60°C

-

Reaction Time: 12–24 hours under nitrogen atmosphere

The alkylation proceeds via nucleophilic substitution, where the hydroxylamine oxygen attacks the benzyl bromide’s electrophilic carbon. The use of a polar aprotic solvent enhances reaction efficiency, while a base neutralizes the generated HBr.

Step 2: Hydrazinolysis

Reagents :

-

Hydrazine hydrate (NH·HO)

-

Solvent: Methanol or ethanol

Conditions :

-

Temperature: Reflux (~65°C for methanol)

-

Reaction Time: 4–6 hours

Hydrazinolysis cleaves the phthalimide group, releasing hydroxylamine. Excess hydrazine ensures complete deprotection, and the byproduct phthalhydrazide precipitates out, enabling easy filtration.

Step 3: Hydrochloride Salt Formation

Reagents :

-

Hydrochloric acid (HCl) gas or concentrated HCl solution

Conditions :

-

Temperature: 0–5°C (to prevent decomposition)

-

Reaction Time: 1–2 hours

The free hydroxylamine is dissolved in a minimal volume of cold ethanol, and HCl gas is bubbled through the solution. The product precipitates as a white crystalline solid, which is isolated via vacuum filtration and washed with cold diethyl ether.

Industrial-Scale Production

Industrial synthesis scales the laboratory protocol while optimizing for yield and purity:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature Control | ±2°C | ±0.5°C |

| Purification | Recrystallization | Chromatography |

| Yield | 70–80% | 85–90% |

Key industrial modifications include:

-

Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction times.

-

Automated pH Adjustment : Ensures precise acidification during salt formation.

-

In-Line Analytics : Monitors intermediate purity via UV spectroscopy.

Purity and Characterization

PFBHA·HCl is characterized using:

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) :

-

ESI-MS: m/z 213.1 [M-Cl].

-

-

Elemental Analysis :

Challenges and Optimization

Byproduct Formation

Yield Improvement Strategies

| Strategy | Effect on Yield |

|---|---|

| Excess Alkylating Agent | +15% |

| Solvent Drying (3Å MS) | +10% |

| Low-Temperature Workup | +5% |

Comparative Analysis of Synthetic Methods

While the phthalimide route dominates literature, alternative methods include:

Direct Alkylation of Hydroxylamine

Chemical Reactions Analysis

Types of Reactions: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride primarily undergoes nucleophilic substitution reactions. It reacts with carbonyl compounds to form oximes, which are stable and can be easily analyzed using various chromatographic techniques .

Common Reagents and Conditions:

Reagents: Carbonyl compounds (aldehydes, ketones), hydroxylamine hydrochloride.

Conditions: Aqueous medium, reflux conditions, pH control to maintain a slightly acidic environment.

Major Products: The major products of these reactions are oximes, which are valuable intermediates in organic synthesis and analytical chemistry .

Scientific Research Applications

Derivatization Reagent for Carbonyl Compounds

One of the primary applications of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is as a derivatization reagent in the analysis of carbonyl-containing compounds. This compound reacts with aldehydes and ketones to form stable oximes, which can then be analyzed using techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Key Applications:

- Detection of Thromboxane B2 and Prostaglandins: It is used to determine levels of thromboxane B2 and various prostaglandins in biological samples .

- Analysis of Aldehydes and Ketones: The reagent facilitates the analysis of a wide range of aldehydes and ketones in environmental samples and food products .

Synthesis of Oximes

This compound is instrumental in synthesizing oximes from steroids containing keto groups. This process is crucial for the characterization and quantification of steroid hormones in biological research.

Synthesis Process:

- The compound is reacted with steroids to produce oximes that can be further analyzed by chromatographic methods. For instance, a study developed a liquid chromatographic method to synthesize and analyze various oximes derived from common aldehydes and ketones using this reagent .

Environmental Analysis

The compound has been effectively employed in environmental science for the detection of carbonyl compounds in water samples. For example, it has been used to derivatize carbonyls present in pool water to facilitate their quantification via GC-MS .

Case Study:

- A study reported the successful derivatization of carbonyl compounds in pool water samples using this compound followed by GC analysis. This method provided reliable detection limits and allowed for the assessment of disinfection by-products .

Food Chemistry

In food chemistry, this compound is utilized for flavor profiling and quality control. It helps identify volatile organic compounds that contribute to the aroma and flavor of food products.

Application Example:

- A study on wine samples demonstrated the use of this compound to characterize volatile compounds that influence flavor profiles .

Analytical Method Development

The compound has been pivotal in developing new analytical methods for detecting low concentrations of carbonyl compounds in various matrices.

Methodological Advances:

- Recent advancements include the development of sensitive liquid chromatographic methods with ultraviolet detection for analyzing O-oximes formed from aldehydes and ketones . These methods are crucial for enhancing detection limits and improving analytical sensitivity.

Summary Table of Applications

| Application Area | Specific Uses | Techniques Used |

|---|---|---|

| Analytical Chemistry | Detection of thromboxane B2 and prostaglandins | GC, GC-MS |

| Organic Synthesis | Synthesis of oximes from steroids | Liquid Chromatography |

| Environmental Analysis | Detection of carbonyl compounds in water | GC-MS |

| Food Chemistry | Flavor profiling in wine samples | Gas Chromatography |

| Method Development | Development of sensitive analytical methods | UV Detection |

Mechanism of Action

The primary mechanism of action of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride involves its reaction with carbonyl compounds to form oximes. This reaction is facilitated by the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting oxime is stable and can be easily detected and quantified using chromatographic techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Data Table: Key Features of PFBHA·HCl vs. Other Derivatizing Agents

Key Differentiators :

Electron-Capture Sensitivity: PFBHA·HCl’s pentafluorobenzyl group enhances electron-capture detection (ECD) sensitivity by 10–100× compared to non-fluorinated reagents like DNPH or O-methylhydroxylamine . This makes it ideal for trace analysis in complex matrices.

Environmental Robustness :

PFBHA·HCl derivatization remains unaffected by temperature (20–40°C), humidity (10–90%), or ozone levels (0–200 ppb), unlike DNPH, which degrades under humid conditions .

Sequential Derivatization :

PFBHA·HCl is compatible with sequential derivatization steps (e.g., silylation with BSTFA), enabling multi-functional group analysis in polar organic compounds .

Reaction Specificity :

Unlike DNPH, which reacts broadly with carbonyls but forms hydrazones prone to hydrolysis, PFBHA·HCl’s oximes are chemically stable and suitable for long-term storage .

Cost and Availability :

PFBHA·HCl (≥99% purity) is commercially available but more expensive (~$240–920/g) compared to DNPH (\sim$50–100/g). Its synthesis requires multiple steps, limiting scalability .

Research Findings and Limitations

Advantages :

Limitations :

Biological Activity

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a derivative of hydroxylamine that has garnered attention for its biological activity, particularly in the context of analytical chemistry and potential applications in biological systems. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

PFBHA is primarily utilized for the derivatization of carbonyl compounds, such as aldehydes and ketones. The introduction of the pentafluorobenzyl group enhances the volatility and detectability of these compounds during gas chromatography-mass spectrometry (GC-MS) analyses. The unique properties of PFBHA allow for high sensitivity in detecting trace amounts of biologically relevant carbonyl compounds in various matrices, including environmental samples and biological fluids .

Biological Applications

- Detection of Carbonyl Compounds : PFBHA has been effectively used for the derivatization of aldehydes in biological samples. For example, studies have demonstrated its application in analyzing aldehydes in bronchoalveolar lavage fluid from humans and rats following ozone exposure. The derivatization allows for better quantification and identification of these reactive species, which are implicated in oxidative stress and inflammation .

- Peptide Analysis : Research indicates that PFBHA can enhance the detection sensitivity of peptides by forming stable derivatives suitable for mass spectrometric analysis. This application is crucial in proteomics and biomarker discovery .

- Environmental Monitoring : PFBHA has been utilized to analyze polar organic compounds in environmental samples such as cloud water. Its ability to form stable derivatives facilitates the monitoring of potentially harmful carbonyl compounds in natural waters .

Case Studies

- Aldehyde Profiling : A study focused on the profiling of aldehydes using PFBHA demonstrated significant alterations in aldehyde concentrations in biological samples under different conditions. This research highlighted the importance of PFBHA in understanding the biochemical pathways influenced by environmental stressors like ozone .

- Hydroxylamine Activity : Another investigation explored the role of hydroxylamine (the parent compound) in enhancing ammonia-oxidizing bacteria activity. The study found that hydroxylamine could stimulate the growth of Nitrosomonas europaea, suggesting a potential role in bioremediation processes .

Research Findings

Q & A

Q. How can computational methods accelerate the development of new applications for this reagent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.